molecular formula C11H15NO3 B5717714 3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one

3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one

Cat. No.: B5717714
M. Wt: 209.24 g/mol
InChI Key: PRRTVHSTVGMEKC-UHFFFAOYSA-N
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Description

3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom. The presence of functional groups such as butanoyl, methyl, and methylamino contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with butanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the butanoyl group to a primary alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research has shown potential for its use in developing new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure and reactivity

Mechanism of Action

The mechanism of action of 3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2H-pyran-2-one: A precursor in the synthesis of 3-Butanoyl-6-methyl-4-(methylamino)pyran-2-one, known for its antioxidant properties.

    3-(1-Amino-2-phenoxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione: A derivative with herbicidal activity.

Uniqueness

This compound stands out due to its combination of functional groups, which confer unique reactivity and biological activity

Properties

IUPAC Name

3-butanoyl-6-methyl-4-(methylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-4-5-9(13)10-8(12-3)6-7(2)15-11(10)14/h6,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRTVHSTVGMEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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